Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) is a complex organic compound that combines the structural elements of benzoic acid and cyclopropane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol typically involves the reaction of benzoic acid with a cyclopropane derivative. One common method is the alkylation of benzoic acid with cyclopropane-1,2-diyl dimethanol under acidic or basic conditions. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol has several scientific research applications:
Wirkmechanismus
The mechanism by which Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
Cyclopropane derivatives: Compounds that share the cyclopropane ring structure.
Benzyl alcohol: A related compound that can be formed through the reduction of benzoic acid.
Uniqueness
What sets Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol apart is its combination of benzoic acid and cyclopropane structures, which confer unique chemical and biological properties. This duality allows for a wide range of reactions and applications that are not possible with simpler compounds .
Eigenschaften
CAS-Nummer |
193157-98-1 |
---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
benzoic acid;[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/2C7H6O2.C5H10O2/c2*8-7(9)6-4-2-1-3-5-6;6-2-4-1-5(4)3-7/h2*1-5H,(H,8,9);4-7H,1-3H2/t;;4-,5+ |
InChI-Schlüssel |
YAOFKFRENCEJKN-PFHZFTJNSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1C(C1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.